molecular formula C11H9N3O3S2 B5328548 N-(2-thienylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(2-thienylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B5328548
M. Wt: 295.3 g/mol
InChI Key: ABNUGHFRPFUQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-thienylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide, commonly known as TBPS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound belongs to the class of benzodiazepine site ligands and has been used in various scientific research applications such as studying the mechanisms of action of GABA receptors.

Scientific Research Applications

TBPS has been extensively used in scientific research to study the mechanisms of action of GABA receptors. GABA receptors are the primary targets of benzodiazepines, which are a class of drugs commonly used as anxiolytics, hypnotics, and anticonvulsants. TBPS has been used as a benzodiazepine site ligand to study the binding properties of GABA receptors. It has also been used to study the effects of GABA receptor modulation on synaptic transmission and plasticity.

Mechanism of Action

TBPS acts as a competitive antagonist of GABA receptors. It binds to the benzodiazepine site on the receptor and prevents the binding of benzodiazepines. This results in the inhibition of GABA receptor function and a decrease in inhibitory synaptic transmission.
Biochemical and Physiological Effects:
TBPS has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excitability of neurons in the hippocampus and to enhance long-term potentiation, which is a form of synaptic plasticity that is important for learning and memory. TBPS has also been shown to decrease the amplitude of inhibitory postsynaptic currents in the hippocampus, which suggests that it may have an effect on the balance between excitation and inhibition in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using TBPS in lab experiments is that it is a highly specific antagonist of GABA receptors. This makes it a useful tool for studying the effects of GABA receptor modulation on synaptic transmission and plasticity. However, one limitation of using TBPS is that it is not particularly potent. This means that high concentrations may be required to achieve a significant effect, which can be problematic in some experimental settings.

Future Directions

There are a number of future directions for research on TBPS. One area of interest is the development of more potent TBPS analogs that can be used at lower concentrations. Another area of interest is the study of the effects of TBPS on other neurotransmitter systems, such as glutamate and dopamine. Finally, there is interest in the use of TBPS as a tool for studying the role of GABA receptors in neurological and psychiatric disorders, such as epilepsy, anxiety, and depression.
Conclusion:
In conclusion, TBPS is a chemical compound that has been extensively studied for its biochemical and physiological effects. It has been used in scientific research to study the mechanisms of action of GABA receptors and has been shown to have a number of effects on synaptic transmission and plasticity. While TBPS has some advantages as a research tool, such as its specificity for GABA receptors, it also has some limitations, such as its relatively low potency. Future research on TBPS will likely focus on the development of more potent analogs and the study of its effects on other neurotransmitter systems.

Synthesis Methods

TBPS can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,1,3-benzoxadiazole-4-sulfonyl chloride with 2-thienylmethanamine in the presence of a base such as triethylamine. The reaction results in the formation of TBPS as a white solid. Other methods include the reaction of 2-thienylmethanol with 2,1,3-benzoxadiazole-4-sulfonyl chloride in the presence of a base or the reaction of 2-thienylmethylamine with 2,1,3-benzoxadiazole-4-sulfonyl chloride.

properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S2/c15-19(16,12-7-8-3-2-6-18-8)10-5-1-4-9-11(10)14-17-13-9/h1-6,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNUGHFRPFUQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)S(=O)(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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